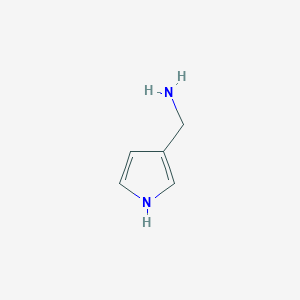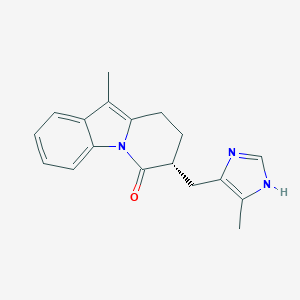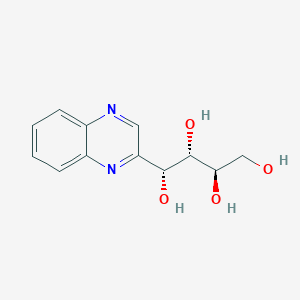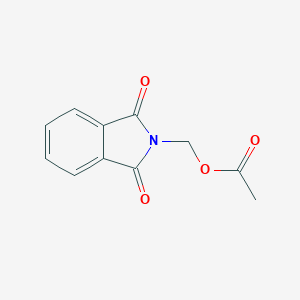
(1H-Pyrrol-3-yl)methanamine
概要
説明
The compound (1H-Pyrrol-3-yl)methanamine is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. This particular derivative includes an amine group attached to the pyrrole ring, which can influence its chemical reactivity and physical properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemistry, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related heterocyclic amines often involves condensation reactions or cycloaddition reactions. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was achieved through a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was performed at ambient temperature using a condensation reaction between two different amines in the presence of a drying agent . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of heterocyclic amines is characterized by the presence of a heterocycle and an amine group. The structure of the compound influences its reactivity and interaction with other molecules. For example, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptides . The molecular structure is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, as demonstrated for the N-pyrazolyl imine compound .
Chemical Reactions Analysis
The reactivity of heterocyclic amines like this compound can be inferred from similar compounds. The presence of the amine group can facilitate various chemical reactions, including condensation and cycloaddition. The reactivity can also be influenced by the presence of substituents on the heterocycle or the amine nitrogen, as seen in the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on the properties of similar compounds. These properties include solubility, melting point, and stability, which are often determined using techniques like DSC and elemental analysis . The presence of the amine group can also influence the compound's basicity and hydrogen bonding capability, affecting its solubility and interaction with other molecules.
科学的研究の応用
Synthesis and Structural Analysis
- Schiff Base Synthesis and Crystallography : Compounds synthesized through solid-state reactions using (1H-Pyrrol-3-yl)methanamine derivatives showed discrete dimers in their solid-state structures, supported by complementary hydrogen bonds. X-ray diffraction studies revealed details about symmetry and hydrogen bond lengths. Density Functional Theory (DFT) simulations provided insights into the energetics and structural conformations of these compounds (Akerman & Chiazzari, 2014).
Medicinal Chemistry and Drug Design
- Derivative Synthesis for Drug Libraries : Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, synthesized using a compound similar to this compound, were proposed as low molecular weight polar scaffolds. This is significant for constructing compound libraries in new drug searches. Conformational properties and the potential to generate 3D-shaped molecules were highlighted through X-ray diffraction studies (Yarmolchuk et al., 2011).
Catalysis and Complex Formation
- Palladium and Platinum Complexes : New complexes were synthesized using this compound-based Schiff base ligands, characterized by various spectroscopic methods, and their anticancer activity was investigated. These complexes showed promise in reducing cell viability in various cancer cell lines, indicating potential therapeutic applications (Mbugua et al., 2020).
Biological Studies and Photocytotoxicity
- Photocytotoxic Iron(III) Complexes : Iron(III) complexes synthesized using pyridoxal Schiff bases of this compound derivatives exhibited significant photocytotoxicity in cancer cells under red light. The complexes were absorbed by the nucleus and interacted with DNA, generating reactive oxygen species leading to apoptosis. This research showcases the potential of these compounds in photodynamic therapy for cancer treatment (Basu et al., 2014).
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Chromophores : A this compound derivative was used in the synthesis of donor-acceptor chromophores for electro-optic materials. The synthesis, layer-by-layer self-assembly, and nonlinear optical properties were studied, indicating the compound's potential in electro-optic applications (Facchetti et al., 2003).
Safety and Hazards
作用機序
Pharmacokinetics
Its lipophilicity (Log Po/w) is predicted to be 0.8 (iLOGP) and -0.43 (XLOGP3) . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1H-Pyrrol-3-yl)methanamine. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s stability and efficacy might be affected by temperature and exposure to oxygen.
特性
IUPAC Name |
1H-pyrrol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECAHBRVIMAHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632652 | |
| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888473-50-5 | |
| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrol-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten relate to its function in developing an immunoassay for chlorfenapyr?
A1: The (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten closely resembles the structure of the insecticide chlorfenapyr. This structural similarity allows the hapten to be recognized by antibodies raised against chlorfenapyr. By conjugating the hapten to carrier proteins like BSA or OVA, researchers created complete antigens capable of eliciting an immune response in rabbits []. The resulting antibodies demonstrated high specificity towards chlorfenapyr, enabling the development of a competitive indirect ELISA for detecting and quantifying the insecticide in various samples []. This approach highlights the importance of structural mimicry in designing haptens for targeted immunoassay development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















